molecular formula C27H26N4O6S B2818370 Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-54-1

Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2818370
CAS No.: 361174-54-1
M. Wt: 534.59
InChI Key: VEFHKUUUJUKODC-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a sulfonyl-linked aromatic carboxamide group and a benzo[d]oxazole moiety. Its structure integrates multiple pharmacophoric elements:

  • Piperazine scaffold: Known for enhancing solubility and enabling interactions with biological targets via hydrogen bonding .
  • Sulfonyl group: Imparts metabolic stability and influences pharmacokinetic properties .
  • Benzo[d]oxazole: A heterocyclic motif associated with antimicrobial and kinase-modulating activities .

Properties

IUPAC Name

ethyl 4-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6S/c1-2-36-27(33)30-15-17-31(18-16-30)38(34,35)22-13-9-19(10-14-22)25(32)28-21-11-7-20(8-12-21)26-29-23-5-3-4-6-24(23)37-26/h3-14H,2,15-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHKUUUJUKODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural homology with the target molecule but differ in substituents or core motifs:

Compound Name Key Structural Differences Biological Activity/Application Source/Reference
Ethyl 4-[(4-{[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate Replaces benzo[d]oxazole with 4-phenoxyphenyl-thiazole Antimicrobial activity (unreported specifics)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Lacks sulfonyl group and benzo[d]oxazole; simpler carboxamide substituent Intermediate in organic synthesis; no direct bioactivity reported
Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate Hydroxyethyl and methylsulfonyl substituents instead of carbamoyl-sulfonyl linkage Unknown; structural focus on sulfonyl and hydroxyl groups
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide Acetamide linker instead of sulfonyl-carbamoyl; similar benzo[d]oxazole Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL)

Activity and Mechanism Comparisons

  • Antimicrobial Activity: The target compound’s benzo[d]oxazole moiety aligns with N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide (MIC: 2–8 µg/mL against S. In contrast, the thiazole-containing analogue () lacks explicit activity data, though thiazoles are generally less potent than oxazoles in antimicrobial contexts .
  • Kinase Inhibition and Degradation: The sulfonyl-piperazine motif in the target compound resembles intermediates in LYMTACs (lysosome-targeting chimeras), which recruit membrane proteins for protein degradation . For example, tert-butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate () demonstrates similar sulfonyl-piperazine architecture but targets pyrimidine kinases. The absence of a pyrimidine or purine scaffold in the target compound may limit kinase selectivity compared to 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (), which inhibits tyrosine kinases via π-π stacking interactions .

Q & A

Q. What are the critical steps in synthesizing Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

The synthesis involves sequential functionalization:

  • Thiazole/Benzoxazole Ring Formation : Cyclization of precursors (e.g., benzo[d]oxazole) under controlled heating .
  • Carbamoylation : Reaction of 4-aminophenyl derivatives with carbonyl sources (e.g., phosgene analogs) to form the carbamoyl linkage .
  • Sulfonylation : Introduction of the sulfonyl group via coupling with sulfonyl chlorides .
  • Piperazine-Esterification : Final step using ethyl chloroformate to install the piperazine-carboxylate moiety .
    Key Considerations: Optimize reaction time (6–12 hours) and temperature (60–80°C) to minimize side products .

Q. Which spectroscopic and chromatographic methods confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH2 at δ 3.5–4.0 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 541.6 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yields during sulfonylation or carbamoylation steps?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity of sulfonyl chlorides .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamoylation kinetics .
  • Continuous Flow Reactors : Improve reproducibility and yield (e.g., 15–20% increase) by maintaining precise temperature control .
    Troubleshooting: Monitor reaction progress via TLC or in-situ IR to detect intermediate formation .

Q. How to resolve conflicting data on biological activity across assays (e.g., IC50 variability)?

  • Comparative Assay Design : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate target specificity .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to assess binding mode consistency with SAR (structure-activity relationship) trends .
  • Buffer Optimization : Adjust pH (7.4–7.8) and ionic strength to mimic physiological conditions, reducing assay artifacts .

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

  • Ester-to-Acid Hydrolysis : Replace the ethyl ester with a carboxylic acid to improve aqueous solubility .
  • Piperazine Modifications : Introduce hydrophilic substituents (e.g., hydroxyl groups) to enhance blood-brain barrier penetration .
  • Prodrug Design : Mask polar groups with labile protecting groups (e.g., acetyl) to increase oral bioavailability .

Data Contradiction Analysis

Q. How to interpret discrepancies in thermal stability data (e.g., TGA vs. DSC results)?

  • Thermogravimetric Analysis (TGA) : Use inert atmospheres (N2) to differentiate decomposition (200–250°C) from oxidative degradation .
  • Differential Scanning Calorimetry (DSC) : Correlate melting endotherms (e.g., 180–190°C) with polymorphic forms .
    Resolution: Combine with PXRD (powder X-ray diffraction) to identify crystalline vs. amorphous phases affecting stability .

Q. Why do computational models sometimes fail to predict binding affinity accurately?

  • Conformational Flexibility : Account for piperazine ring puckering and sulfonyl group rotation in molecular dynamics simulations .
  • Solvent Effects : Include explicit water molecules in docking studies to model hydrophobic interactions .
  • Validation : Cross-check with SPR (surface plasmon resonance) for kinetic binding data (kon/koff rates) .

Structural and Functional Insights

Q. Which functional groups are critical for modulating biological activity?

  • Sulfonamide Group : Essential for hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase) .
  • Benzoxazole Ring : Enhances π-π stacking with aromatic residues in target proteins .
  • Piperazine Moiety : Facilitates solubility and conformational adaptability for receptor binding .

Q. How to design derivatives for improved selectivity against off-target receptors?

  • Bioisosteric Replacement : Substitute benzoxazole with indole or quinazoline to alter steric bulk .
  • Positional Isomerism : Shift substituents on the phenyl ring (para to meta) to disrupt off-target interactions .
  • Pharmacophore Mapping : Use 3D-QSAR to identify regions tolerant to modification without losing activity .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Intermediate Isolation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) before proceeding .
  • Batch Consistency : Standardize reagent sources (e.g., CAS 361174-15-4 for benzo[d]oxazole precursors) .
  • Quality Control : Validate each step with ≥95% purity via HPLC before proceeding to the next .

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